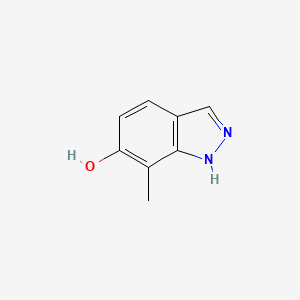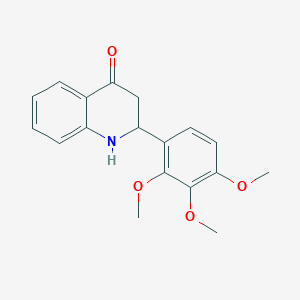
5-Amino-3-chloropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-chloropicolinaldehyde: is an organic compound belonging to the class of picolinaldehydes, which are derivatives of pyridine. This compound is characterized by the presence of an amino group at the 5-position and a chlorine atom at the 3-position of the pyridine ring, along with an aldehyde functional group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Amination of 3-Chloropicolinaldehyde: : One common method involves the amination of 3-chloropicolinaldehyde. This reaction typically uses ammonia or an amine source under controlled conditions to introduce the amino group at the 5-position.
-
Chlorination of 5-Aminopicolinaldehyde: : Another route involves the chlorination of 5-aminopicolinaldehyde. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 5-amino-3-chloropicolinaldehyde often involves multi-step synthesis starting from readily available pyridine derivatives. The process includes:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Introduction of the chlorine atom at the desired position.
Formylation: Introduction of the aldehyde group.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The aldehyde group in 5-amino-3-chloropicolinaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: 5-Amino-3-chloropicolinic acid.
Reduction: 5-Amino-3-chloropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 5-amino-3-chloropicolinaldehyde is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in the preparation of ligands for coordination chemistry.
Biology
In biological research, this compound is used in the synthesis of bioactive molecules. It serves as a precursor for the development of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical agents. It is a key intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives are evaluated for their efficacy in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of 5-amino-3-chloropicolinaldehyde and its derivatives depends on the specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The amino and aldehyde groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atom can enhance the compound’s binding affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-bromopicolinaldehyde: Similar structure but with a bromine atom instead of chlorine.
5-Amino-3-fluoropicolinaldehyde: Contains a fluorine atom instead of chlorine.
5-Amino-3-iodopicolinaldehyde: Contains an iodine atom instead of chlorine.
Uniqueness
5-Amino-3-chloropicolinaldehyde is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized molecules.
Propriétés
Formule moléculaire |
C6H5ClN2O |
|---|---|
Poids moléculaire |
156.57 g/mol |
Nom IUPAC |
5-amino-3-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-4(8)2-9-6(5)3-10/h1-3H,8H2 |
Clé InChI |
ZYXVATFIKQARJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
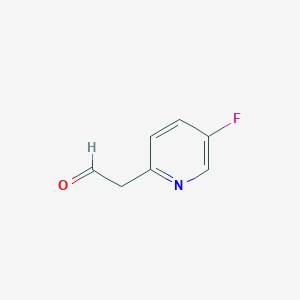


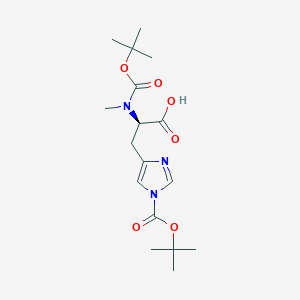
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)

![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
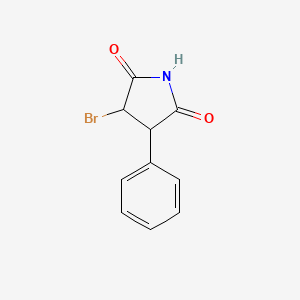
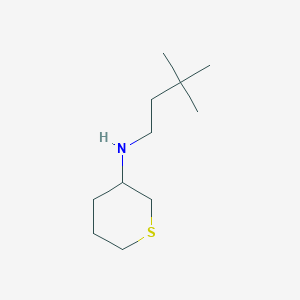

![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)
